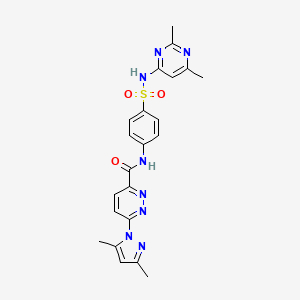
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine is an organic compound with the molecular formula C8H8F4N2 It is characterized by the presence of a tetrafluorophenyl group attached to an ethylhydrazine moiety
Métodos De Preparación
The synthesis of 1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. These methods often include the use of automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The tetrafluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown promise.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorophenyl group can enhance the compound’s binding affinity to these targets, while the hydrazine moiety can participate in various chemical reactions within the biological system. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparación Con Compuestos Similares
1-(2,3,4,5-Tetrafluorophenyl)ethylhydrazine can be compared with other similar compounds, such as:
1-(2,3,4,5-Tetrafluorophenyl)hydrazine: Lacks the ethyl group, which may affect its reactivity and binding properties.
1-(2,3,4,5-Trifluorophenyl)ethylhydrazine: Has one less fluorine atom, which can influence its chemical and biological properties.
1-(2,3,4,5-Tetrafluorophenyl)ethylamine: Contains an amine group instead of a hydrazine moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the tetrafluorophenyl and ethylhydrazine groups, which confer distinct chemical and biological properties that are not observed in the other similar compounds.
Propiedades
IUPAC Name |
1-(2,3,4,5-tetrafluorophenyl)ethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c1-3(14-13)4-2-5(9)7(11)8(12)6(4)10/h2-3,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHVSIQVGNANRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1F)F)F)F)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B2391376.png)

![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)





![6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391393.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2391394.png)


